molecular formula C5H3ClOS B1662047 5-Chlorothiophene-2-carbaldehyde CAS No. 7283-96-7

5-Chlorothiophene-2-carbaldehyde

Cat. No. B1662047
CAS RN: 7283-96-7
M. Wt: 146.6 g/mol
InChI Key: VWYFITBWBRVBSW-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-carbaldehyde is a thiophene derivative . It has the empirical formula C5H3ClOS and a molecular weight of 146.59 . It is used in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis[( E )-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .


Synthesis Analysis

The synthesis of 5-Chlorothiophene-2-carbaldehyde involves thiophene-2-carbaldehyde . The reaction requires BTMA ICl 2/ZnCl 2 and acetic acid at a temperature of 70 °C and lasts for 24 hours . The yield of this reaction is approximately 50% .


Molecular Structure Analysis

The molecular structure of 5-Chlorothiophene-2-carbaldehyde can be represented by the InChI code: 1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

5-Chlorothiophene-2-carbaldehyde is involved in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis[( E )-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .


Physical And Chemical Properties Analysis

5-Chlorothiophene-2-carbaldehyde is a colorless to brown liquid . It has a refractive index of 1.604 and a density of 1.376 g/mL at 25 °C . The boiling point is 99 °C/21 mmHg .

Scientific Research Applications

Antioxidant Agent Synthesis

A study by Prabakaran, Manivarman, & Bharanidharan (2021) highlighted the synthesis of novel chalcone derivatives using 5-Chlorothiophene-2-carbaldehyde. These compounds showed potential as antioxidants, demonstrating significant in vitro activity and favorable interactions with protein tyrosine kinase.

Photochemical Synthesis

Antonioletti et al. (1986) explored the photochemical synthesis of phenyl-2-thienyl derivatives using halogenated thiophenes including 5-Chlorothiophene-2-carbaldehyde. They reported the formation of various derivatives through irradiation in benzene solution, indicating a reactivity pathway for this compound in photochemical contexts (Antonioletti et al., 1986).

Organic Electronics

K. Jung et al. (2010) synthesized new benzothieno[3,2-b]benzothiophene-based molecules using 5-Chlorothiophene-2-carbaldehyde. These molecules exhibited thermotropic liquid crystalline properties and were utilized in organic thin film transistors, displaying high charge carrier mobilities. This demonstrates the compound's potential in developing advanced electronic materials (Jung et al., 2010).

Chemical Synthesis of Heterocyclic Compounds

The chemical reactivity and synthesis of various heterocyclic compounds using 5-Chlorothiophene-2-carbaldehyde have been explored in multiple studies. For instance, Fisyuk et al. (2013) detailed the synthesis of 4H-thieno[3,2-c]chromenes through intramolecular arylation of derivatives of 5-Chlorothiophene-2-carbaldehyde (Fisyuk et al., 2013). These compounds have potential applications in various fields, including material science and pharmaceuticals.

Fluorescent Sensor Development

Zhang et al. (2016) synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) and demonstrated its efficacy as a fluorescent sensor for ferric ions. This compound selectively quenched the fluorescence of Fe3+ ions, indicating its potential use in chemical sensing applications (Zhang et al., 2016).

Safety And Hazards

5-Chlorothiophene-2-carbaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . It may cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

5-chlorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYFITBWBRVBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064614
Record name 2-Thiophenecarboxaldehyde, 5-chloro-
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Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophene-2-carbaldehyde

CAS RN

7283-96-7
Record name 5-Chloro-2-thiophenecarboxaldehyde
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Record name 2-Thiophenecarboxaldehyde, 5-chloro-
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Record name 2-Thiophenecarboxaldehyde, 5-chloro-
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Record name 2-Thiophenecarboxaldehyde, 5-chloro-
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Record name 5-chlorothiophene-2-carbaldehyde
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Record name 2-THIOPHENECARBOXALDEHYDE, 5-CHLORO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
CN Zhang, YF Zheng - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
… Under nitrogen, a mixture of 5-chlorothiophene-2-carbaldehyde (1.67 g,10 mmol), Na 2 SO 4 (3.0 g) and 5-methylthiazol-2-amine (1.58 g, 10 mmol) in absolute ethanol (20 ml) was …
Number of citations: 1 scripts.iucr.org
NA Chaika, KV Shvydenko, TI Shvydenko… - Chemistry of …, 2023 - Springer
The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-…
Number of citations: 4 link.springer.com
A Nihath Nazleen, M Umadevi - Journal of Coordination Chemistry, 2023 - Taylor & Francis
… Commercial reagents sulfapyridine, 6-chloro-3-formyl chromone, indole-3-carbaldehyde, 5-chlorothiophene-2-carbaldehyde, DPPH solution, and ascorbic acid were obtained from …
Number of citations: 2 www.tandfonline.com
EJ Vogt, VA Zapolskii, E Nutz… - … für Naturforschung B, 2012 - degruyter.com
… Starting material: 2-chlorothiophene (11); product: 5chlorothiophene-2-carbaldehyde (14). … Starting material: 2-bromothiophene (12); product: 5chlorothiophene-2-carbaldehyde (14). …
Number of citations: 10 www.degruyter.com
Z Xie, F Zhou, K Ding - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… We further tested other aromatic aldehydes such as 2-naphthaldehyde (3 k) and heterocyclic aromatic aldehydes such as 5-chlorothiophene-2-carbaldehyde (3 l) and thiophene-3-…
Number of citations: 8 onlinelibrary.wiley.com
KB Manjappa, DY Yang, SC Fan - 2023 - chemrxiv.org
… Further, the photochromic compound prepared from 7-N,N-dimethylamino-4- 46 hydroxycoumarin, benzylamine, and 5-chlorothiophene-2-carbaldehyde was further linked to a 47 …
Number of citations: 2 chemrxiv.org
CG Fortuna, V Barresi, C Bonaccorso… - European journal of …, 2012 - Elsevier
… The compound was synthesized according to the general procedure using 1,2-dimethylquinolinium iodide (0.150 g, 0.53 mmol) and 5-chlorothiophene-2-carbaldehyde (0.077 g, 0.53 …
Number of citations: 60 www.sciencedirect.com
JAH Schwöbel, JC Madden, MTD Cronin - Chemosphere, 2011 - Elsevier
… There are three statistical outliers (benzyl methacrylate, 5-chlorothiophene-2-carbaldehyde and tert-butyl acrylate) to Eq. (4); however there is no mechanistic reason to exclude them …
Number of citations: 13 www.sciencedirect.com
C Dunker, L Imberg, AI Siutkina, C Erbacher… - Pharmaceuticals, 2022 - mdpi.com
… According to general procedure C, aminopyrazole 7a (100 mg, 624 µmol), 5-chlorothiophene-2-carbaldehyde (99.5 µL, 936 µmol) and AcOH (35.7 µL, 624 µmol) were reacted in EtOH (…
Number of citations: 3 www.mdpi.com
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
… Compound 26 was prepared from 73a (40 mg, 0.27 mmol) and 5-chlorothiophene-2-carbaldehyde (59 mg, 0.4 mmol) according to the general procedure. The residue was purified by …
Number of citations: 6 pubs.acs.org

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